1,3,5-Benzenetrimethanol

Catalog No.
S672336
CAS No.
4464-18-0
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Benzenetrimethanol

CAS Number

4464-18-0

Product Name

1,3,5-Benzenetrimethanol

IUPAC Name

[3,5-bis(hydroxymethyl)phenyl]methanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2

InChI Key

SQAMZFDWYRVIMG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1CO)CO)CO

Canonical SMILES

C1=C(C=C(C=C1CO)CO)CO

Synthesis of polymers and resins

BTM can be used as a starting material for the synthesis of various polymers and resins. Its three hydroxyl groups can react with other molecules to form cross-linked networks, creating thermosetting resins and polymers with desirable properties like good adhesion, heat resistance, and flame retardancy. For instance, research has explored the use of BTM in the synthesis of epoxy resins with improved flame retardant properties [1].

[1] "Flame retardant epoxy resins containing 1,3,5-benzenetrimethanol," European Polymer Journal (2001):

Production of flame retardants

Due to the presence of multiple hydroxyl groups, BTM can be further reacted to produce flame retardants. These flame retardants can be incorporated into various materials like textiles, plastics, and electronics to improve their fire safety. Research has been conducted on the development of halogen-free flame retardants derived from BTM, aiming for more environmentally friendly alternatives to traditional flame retardants [2].

[2] "Synthesis and flame retardancy of novel phosphorus-nitrogen flame retardants derived from 1,3,5-benzenetrimethanol," Polymer Chemistry (2016):

Other potential applications

BTM is also being explored for other potential applications in scientific research, including:

  • As a precursor for the synthesis of ligands in coordination chemistry [3].
  • As a component in the development of new materials for drug delivery [4].
  • As a building block for the synthesis of metal-organic frameworks (MOFs) [5].

[3] "Transition metal complexes of tripodal ligands derived from 1,3,5-benzenetrimethanol and aminobenzoic acids," Inorganica Chimica Acta (2003):

[4] "Micelles based on amphiphilic poly(ethylene glycol)-block-poly(1,3,5-benzenetricarboxylate) for drug delivery," Journal of Controlled Release (2004):

1,3,5-Benzenetrimethanol, with the chemical formula C₉H₁₂O₃, is a triol compound characterized by three hydroxymethyl groups attached to the benzene ring at the 1, 3, and 5 positions. This structure contributes to its unique physical and chemical properties. The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and acetone but has limited solubility in water. Its molecular weight is approximately 168.19 g/mol .

There is no documented research on a specific mechanism of action for BTM.

  • No specific safety information is readily available for BTM. However, as with most organic compounds, it's advisable to handle it with care in a well-ventilated laboratory following common laboratory safety practices [].
Due to the presence of multiple hydroxymethyl groups. Some notable reactions include:

  • Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form aromatic compounds.
  • Substitution Reactions: The hydroxyl groups can be substituted by various electrophiles, leading to diverse derivatives .

Several synthesis methods for 1,3,5-Benzenetrimethanol have been documented:

  • Hydroxymethylation of Benzene: This method involves the hydroxymethylation of benzene using formaldehyde in the presence of a catalyst.
  • Reduction of 1,3,5-Benzenetricarboxaldehyde: The reduction of this precursor using reducing agents like sodium borohydride yields 1,3,5-Benzenetrimethanol.
  • Grignard Reaction: The reaction of phenylmagnesium bromide with formaldehyde followed by hydrolysis can also produce this compound .

1,3,5-Benzenetrimethanol finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Due to its biological properties, it may be explored for use in drug formulations.
  • Cosmetics: Its potential antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection .

Studies on the interaction of 1,3,5-Benzenetrimethanol with other compounds have revealed that it can form complexes with metal ions and other organic molecules. These interactions may enhance its biological activity or alter its chemical reactivity. For instance, complexes formed with transition metals may exhibit enhanced catalytic properties or stability .

Several compounds share structural similarities with 1,3,5-Benzenetrimethanol. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2,4-Benzenetricarboxylic AcidContains three carboxylic acid groupsStrong acidity and potential for complexation
1,3-Benzenediol (Resorcinol)Contains two hydroxyl groups on benzeneKnown for its use in pharmaceuticals
2-Methyl-1,3-benzenediolMethyl group substitution on benzeneExhibits different solubility properties
1,3-BenzenetricarboxaldehydeContains three aldehyde groupsHighly reactive due to aldehyde functionality

The unique aspect of 1,3,5-Benzenetrimethanol lies in its triol structure which provides multiple sites for chemical reactivity while also exhibiting potential biological activities that differentiate it from similar compounds .

The most widely employed direct synthesis approach for 1,3,5-benzenetrimethanol involves the lithium aluminum hydride reduction of trimethyl 1,3,5-benzenetricarboxylate. This method represents the gold standard for laboratory-scale preparation due to its consistently high yields and straightforward operational procedures [1] [2] [3].
The fundamental reaction mechanism proceeds through nucleophilic attack of the hydride ion on the carbonyl carbon of each ester group, followed by elimination of methoxide to form an aluminum alkoxide intermediate. Subsequent hydrolytic workup yields the desired triol product [4] [5]. The reaction typically requires tetrahydrofuran as the solvent due to its ability to coordinate with lithium aluminum hydride while remaining inert to the reducing conditions [1].

Optimized Procedure for Laboratory Scale:
Lithium aluminum hydride (270 milligrams) is suspended in tetrahydrofuran (10 milliliters) under an inert atmosphere with ice bath cooling. Trimethyl 1,3,5-benzenetricarboxylate (511 milligrams) dissolved in tetrahydrofuran (20 milliliters) is added dropwise to prevent exothermic runaway. The mixture is then warmed to room temperature and refluxed for 20 hours. Careful quenching with water (30 milliliters) followed by filtration and vacuum drying yields 1,3,5-benzenetrimethanol in quantitative yields [1].

Alternative reducing agents have been investigated for direct synthesis. Sodium borohydride demonstrates significantly lower reactivity toward ester functionalities, yielding only 45% conversion under comparable conditions [3]. However, when enhanced with lewis acid coordination, sodium borohydride can achieve improved selectivity in certain specialized applications [5].

Dimethylsulfide borane complex offers an interesting alternative with 100% theoretical yield under heating conditions in tetrahydrofuran for 3 hours [3]. This method provides excellent functional group tolerance and generates minimal side products, making it suitable for substrates containing sensitive functionalities.

Derivative-Based Routes

Derivative-based synthetic routes provide access to 1,3,5-benzenetrimethanol through intermediates that allow for greater structural modification and functionalization possibilities. The most significant derivative route involves the initial synthesis of trimethyl 1,3,5-benzenetricarboxylate from trimesic acid through Fischer esterification [6] .

Two-Step Synthesis from Trimesic Acid:
The esterification step involves dissolving trimesic acid (50 grams, 238 millimoles) in methanol, followed by slow addition of concentrated sulfuric acid (12.68 milliliters, 238 millimoles). The solution is refluxed at 72 degrees celsius overnight, achieving quantitative conversion to the trimethyl ester [6]. This intermediate can then be reduced using lithium aluminum hydride as described previously, providing an overall yield of 98% across both steps [3].

Alternative esterification catalysts include p-toluenesulfonic acid and other strong organic acids, which can provide similar yields while offering different workup procedures and reaction conditions [8]. The choice of esterification catalyst affects both reaction rate and product purity, with sulfuric acid providing the most consistent results for large-scale preparations.

Partial Reduction Strategies:
Selective reduction approaches allow for the preparation of mono- and di-alcohol intermediates that can serve as building blocks for more complex structures. Lithium borohydride in tetrahydrofuran selectively reduces one or two ester groups, yielding mixtures of products that can be separated through chromatographic methods [3]. This approach provides:

  • 3,5-bis(hydroxylmethyl)benzoic acid methyl ester (60% yield)
  • Dimethyl 5-hydroxymethylbenzene-1,3-dicarboxylate (variable yield)
  • Complete triol formation (trace amounts)

Alternative Starting Materials:
1,3,5-Tribromobenzene represents an alternative starting point through nucleophilic substitution reactions, though this approach requires more specialized reagents and conditions [9]. Acetophenone derivatives can be cyclotrimerized to form 1,3,5-triphenylbenzene frameworks, which can then be functionalized, but this represents a less direct synthetic approach [10] [8].

Catalytic and Oxidative Processes

Catalytic and oxidative methodologies play crucial roles both in the synthesis of 1,3,5-benzenetrimethanol and in its subsequent functionalization to aldehydes and other derivatives. These processes are essential for accessing the full synthetic utility of this versatile building block.

Pyridinium Chlorochromate Oxidation:
The oxidation of 1,3,5-benzenetrimethanol to 1,3,5-triformylbenzene using pyridinium chlorochromate represents a key synthetic transformation [1] [11]. The optimized procedure involves suspending 1,3,5-benzenetrimethanol (450 milligrams) in dichloromethane (90 milliliters) with diatomite (2.25 grams) as a solid support, followed by slow addition of pyridinium chlorochromate (3.46 grams). The reaction proceeds under argon atmosphere with magnetic stirring at room temperature for 10 hours [1].

This oxidation method offers several advantages over traditional chromic acid approaches: operation at room temperature, neutral pH conditions, high chemoselectivity, and tolerance of sensitive functional groups [11] [12]. The mechanism involves formation of a chromate ester intermediate followed by elimination to generate the aldehyde functionality [12].

Dess-Martin Periodinane Methodology:
Dess-Martin periodinane provides an even milder oxidation alternative, particularly valuable for sensitive substrates [13] [14]. The reagent operates through a different mechanism involving hypervalent iodine chemistry, offering room temperature conditions with minimal side product formation [14]. This method has been successfully applied to similar benzenetrimethanol derivatives, achieving high yields with shortened reaction times compared to chromium-based methods [13].

Manganese-Catalyzed Oxidations:
Recent developments in manganese catalysis have provided environmentally benign alternatives for benzylic oxidations [15]. Non-heme manganese catalysts stabilized by bipiperidine-based tetradentate ligands enable methylene oxidation of benzylic compounds using hydrogen peroxide as the oxidant [15]. These systems show high activity and excellent chemoselectivity under mild conditions, representing a significant advancement in green chemistry approaches.

Transition Metal-Catalyzed Approaches:
Various transition metal complexes have been investigated for both reduction and oxidation processes. Ruthenium-based catalysts show particular promise for alcohol coupling reactions that could provide alternative synthetic routes to benzenetrimethanol derivatives [16]. These catalytic systems often operate through hydrogen-borrowing mechanisms that minimize waste generation while achieving high turnover numbers.

Comparative Efficiency and Scalability

The evaluation of synthetic methodologies for 1,3,5-benzenetrimethanol must consider multiple factors including yield, reaction time, cost effectiveness, environmental impact, and scalability to industrial production levels.

Yield and Reaction Time Analysis:
Lithium aluminum hydride reduction consistently provides the highest yields (95-100%) across multiple literature reports [1] [3]. The standard procedure requires 20-24 hours of reaction time, though rapid variants achieving completion in 1.5 hours have been reported under optimized conditions [3]. Alternative reducing agents show significantly lower performance: sodium borohydride achieves only 45% yield, while lithium borohydride reaches 60% yield in shorter reaction times [3].

Cost and Resource Considerations:
Trimethyl 1,3,5-benzenetricarboxylate represents the most cost-effective starting material when considering commercial availability and purity requirements [3] [17]. Trimesic acid offers excellent cost effectiveness for large-scale synthesis, with high commercial availability and lower raw material costs [6]. The two-step synthesis from trimesic acid provides an overall yield of 98% while utilizing more economical starting materials [3].

Environmental and Safety Factors:
Lithium aluminum hydride requires anhydrous conditions and generates hydrogen gas, necessitating specialized safety equipment and handling procedures [4] [18]. Sodium borohydride offers improved safety profiles with operation in protic solvents, though at the cost of reduced yields [5]. The development of catalytic methods using earth-abundant metals represents a significant advancement toward more sustainable synthetic approaches [15].

Industrial Scalability Assessment:
The standard lithium aluminum hydride procedure scales well to kilogram quantities with appropriate safety precautions and equipment design [18]. Temperature control becomes increasingly critical at larger scales due to the exothermic nature of the reduction reaction. Continuous flow methodologies could provide improved heat management and safety profiles for industrial implementation.

Process Economics:
Economic analysis reveals that the choice of synthesis method depends strongly on production scale and purity requirements. For research quantities (1-100 grams), direct purchase of 1,3,5-benzenetrimethanol from commercial suppliers often provides the most cost-effective option [19] [20]. For larger scales (>1 kilogram), in-house synthesis becomes economically advantageous, with the lithium aluminum hydride reduction of trimethyl benzenetricarboxylate providing the optimal balance of yield, reliability, and cost [3].

Quality Control Considerations:
Purity requirements significantly impact methodology selection. Research applications typically require >95% purity achievable through standard synthetic procedures [19] [21]. Pharmaceutical or electronic applications may demand >99% purity, necessitating additional purification steps that affect overall process economics [22]. Recrystallization from methanol typically provides sufficient purification for most applications [19].

XLogP3

-0.7

Wikipedia

1,3,5-Benzenetrimethanol

Dates

Last modified: 08-15-2023

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